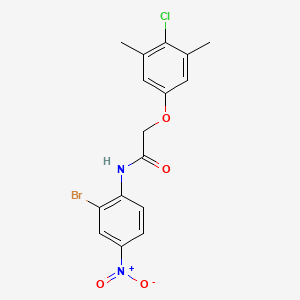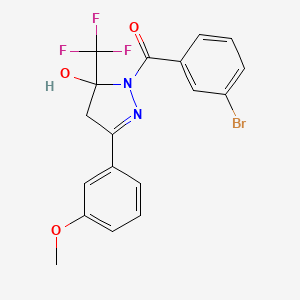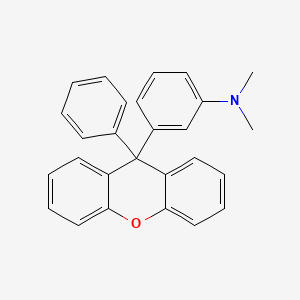![molecular formula C16H16Cl2O2S B4891804 1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B4891804.png)
1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol, also known as CGP 12177, is a beta-adrenergic antagonist that has been widely used in scientific research. It was first synthesized in 1979 and has since been used in various studies to understand the mechanism of action of beta-adrenergic receptors.
Mecanismo De Acción
1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 acts as a competitive antagonist of the beta-adrenergic receptors. It binds to the receptor site, preventing the binding of the endogenous ligand, epinephrine, and norepinephrine. This results in a decrease in the activity of the beta-adrenergic receptors, leading to a decrease in the heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects
1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 has been shown to have various biochemical and physiological effects. It has been shown to decrease the heart rate, blood pressure, and bronchodilation in animal studies. It has also been shown to decrease the release of insulin from pancreatic beta cells and increase the lipolysis in adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 has several advantages for lab experiments. It is a selective antagonist of the beta-adrenergic receptors, making it useful for studying the pharmacology of these receptors. It is also relatively easy to synthesize, making it readily available for use in experiments.
However, there are also some limitations to using 1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 in lab experiments. It has a relatively short half-life and requires frequent dosing to maintain its effects. Additionally, it has been shown to have off-target effects on other receptor systems, which may complicate the interpretation of results.
Direcciones Futuras
For the use of 1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 include studying the beta-adrenergic receptors in disease states and developing more selective beta-adrenergic antagonists.
Métodos De Síntesis
The synthesis of 1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 involves the reaction of 4-chlorobenzyl chloride with 3-(4-chlorophenoxy)-1,2-propanediol in the presence of a base such as potassium carbonate. The reaction yields 1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 as a white solid with a melting point of 157-159°C.
Aplicaciones Científicas De Investigación
1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol 12177 has been widely used in scientific research to study the beta-adrenergic receptors. It is a selective antagonist of the beta-1 and beta-2 adrenergic receptors and has been used to differentiate between these two subtypes. It has also been used to study the pharmacology of beta-adrenergic receptors in various tissues, including the heart, lungs, and blood vessels.
Propiedades
IUPAC Name |
1-(4-chlorophenoxy)-3-[(4-chlorophenyl)methylsulfanyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O2S/c17-13-3-1-12(2-4-13)10-21-11-15(19)9-20-16-7-5-14(18)6-8-16/h1-8,15,19H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCRSQDWRXBLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(COC2=CC=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfanyl]propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
![2-[(5-methyl-6-nitro-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-3(7H)-yl)methoxy]ethyl acetate](/img/structure/B4891741.png)
![2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4891750.png)

![3-(2-methoxyphenyl)-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4891768.png)

![N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B4891785.png)
![dimethyl 2-[ethoxy(methyl)phosphoryl]succinate](/img/structure/B4891788.png)
![4-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4891790.png)
![2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4891798.png)


